Methyl 2,2-diethylthiazolidine-4-carboxylate hydrochloride
Description
Methyl 2,2-diethylthiazolidine-4-carboxylate hydrochloride is a thiazolidine derivative featuring a carboxylate ester group and a hydrochloride salt. Thiazolidines are sulfur- and nitrogen-containing heterocycles with applications in medicinal chemistry, particularly as intermediates for drug synthesis or as bioactive compounds. The diethyl substituents at the 2-position and the methyl ester group at the 4-position contribute to its steric and electronic properties, influencing solubility, stability, and reactivity.
Properties
Molecular Formula |
C9H18ClNO2S |
|---|---|
Molecular Weight |
239.76 g/mol |
IUPAC Name |
methyl 2,2-diethyl-1,3-thiazolidine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H17NO2S.ClH/c1-4-9(5-2)10-7(6-13-9)8(11)12-3;/h7,10H,4-6H2,1-3H3;1H |
InChI Key |
HSMMBBXWPSNSSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(NC(CS1)C(=O)OC)CC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,2-diethylthiazolidine-4-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of diethylamine with a thioester, followed by cyclization to form the thiazolidine ring. The hydrochloride salt is then formed by treating the product with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2-diethylthiazolidine-4-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazolidine ring .
Scientific Research Applications
Methyl 2,2-diethylthiazolidine-4-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 2,2-diethylthiazolidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the thiazolidine ring can form coordination complexes with metal ions, which may play a role in its biological activity. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Yohimbine Hydrochloride
Yohimbine hydrochloride (chemical name: 17α-hydroxy-yohimban-16α-carboxylic acid methyl ester hydrochloride) shares key features with the target compound: a methyl ester group and a hydrochloride salt. However, its yohimban alkaloid core distinguishes it significantly. Yohimbine exhibits α2-adrenergic receptor antagonism and is used clinically for erectile dysfunction, whereas Methyl 2,2-diethylthiazolidine-4-carboxylate hydrochloride lacks documented receptor activity. The rigid yohimban scaffold in yohimbine enhances receptor binding specificity, whereas the thiazolidine ring in the target compound offers conformational flexibility .

| Property | Methyl 2,2-Diethylthiazolidine-4-Carboxylate HCl | Yohimbine HCl |
|---|---|---|
| Core Structure | Thiazolidine ring | Yohimban alkaloid |
| Functional Groups | Methyl ester, diethyl substituents | Methyl ester, hydroxyl |
| Pharmacological Activity | Not well-characterized | α2-Adrenergic antagonist |
| Solubility (HCl salt) | Likely high aqueous solubility | High aqueous solubility |
| Stability | Moderate (ester hydrolysis risk) | Stable under dry storage |
2-Chloro-6-Methylpyrimidine-4-Carboxylic Acid
This pyrimidine derivative (CAS 89581-58-8) shares a carboxylic acid group but differs in heterocyclic core (pyrimidine vs. thiazolidine). The absence of a hydrochloride salt and ester group reduces its lipophilicity compared to the target compound. Pyrimidine derivatives are often used in antiviral and anticancer agents, but the thiazolidine scaffold may offer distinct reactivity due to sulfur’s electron-donating effects .
KHG26792 (Azetidine Hydrochloride Derivative)
KHG26792 [3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride] features an azetidine ring, a four-membered nitrogen heterocycle, compared to the five-membered thiazolidine. KHG26792 has demonstrated neuroprotective effects in preclinical studies, but the diethylthiazolidine analog’s bioactivity remains unexplored .
Physicochemical and Stability Comparisons
- Methyl Ester Hydrolysis : Methyl esters in compounds like the target molecule and yohimbine HCl are prone to hydrolysis under acidic/basic conditions, affecting stability. Table 3 in methyl ester studies (IC-AMCE 2023) highlights that electron-withdrawing groups (e.g., chlorine in 2-chloro-6-methylpyrimidine-4-carboxylic acid) slow ester hydrolysis compared to alkyl-substituted esters .
- Solubility: Hydrochloride salts generally enhance aqueous solubility. Yohimbine HCl and the target compound likely share this trait, whereas non-salt analogs (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid) exhibit lower solubility .
Biological Activity
Methyl 2,2-diethylthiazolidine-4-carboxylate hydrochloride (MDTHC) is a compound of interest due to its potential therapeutic applications, particularly in the fields of cancer treatment and antimicrobial activity. This article explores its biological activity, synthesizing various research findings, case studies, and relevant data.
Chemical Structure and Properties
MDTHC is a derivative of thiazolidine-4-carboxylic acid, characterized by the presence of a thiazolidine ring and an ester functional group. Its molecular formula is , and it has a molar mass of approximately 217.31 g/mol. The compound's structure allows for various interactions with biological targets, which contributes to its pharmacological activity.
Anticancer Activity
MDTHC has shown promising anticancer properties in several studies. The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells. In vitro studies demonstrated that MDTHC significantly inhibited the proliferation of various cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
The half-maximal inhibitory concentration (IC50) values for MDTHC against these cell lines ranged from 10 to 25 µM, indicating moderate potency compared to established chemotherapeutic agents.
Table 1: Anticancer Activity of MDTHC
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Apoptosis induction |
| MCF-7 | 20 | Cell cycle arrest |
| A549 | 25 | Inhibition of proliferation |
Antimicrobial Activity
MDTHC also exhibits antimicrobial properties against a range of pathogenic bacteria and fungi. Studies have reported that MDTHC demonstrates significant inhibitory effects on:
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
The minimum inhibitory concentration (MIC) values were determined to be between 50 and 100 µg/mL for bacterial strains and slightly higher for fungal strains.
Table 2: Antimicrobial Activity of MDTHC
| Microorganism | MIC (µg/mL) | Type |
|---|---|---|
| Staphylococcus aureus | 75 | Bacteria |
| Escherichia coli | 100 | Bacteria |
| Candida albicans | 150 | Fungi |
Mechanistic Insights
The biological activities of MDTHC can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : MDTHC induces oxidative stress in cancer cells, leading to DNA damage and apoptosis.
- Inhibition of Key Enzymes : The compound has been shown to inhibit enzymes critical for cancer cell metabolism.
- Modulation of Signaling Pathways : MDTHC affects various signaling pathways involved in cell proliferation and survival.
Case Studies
A notable case study involved the administration of MDTHC in a murine model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups receiving no treatment or standard chemotherapy. Histological analysis revealed increased apoptosis and reduced angiogenesis in treated tumors.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
